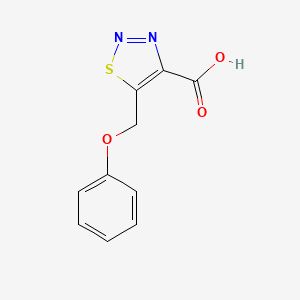

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid

Beschreibung

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid (CAS: 4609-51-2) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a phenoxymethyl group (-OCH2C6H5) and at position 4 with a carboxylic acid (-COOH). Its molecular formula is C10H8N2O3S, with a molecular weight of 236.25 g/mol . Key physicochemical properties include:

- LogP: 1.815 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 72.31 Ų (suggesting good solubility due to the carboxylic acid and ether oxygen)

- Refractive Index: 1.644 .

The phenoxymethyl group introduces an ether linkage, enhancing polarity compared to purely aromatic substituents, while the thiadiazole core provides a rigid, electron-deficient aromatic system.

Eigenschaften

IUPAC Name |

5-(phenoxymethyl)thiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-10(14)9-8(16-12-11-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZISXVMNFQBQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287053 | |

| Record name | NSC48744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4609-51-2 | |

| Record name | NSC48744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid typically involves the reaction of phenoxymethyl derivatives with thiadiazole precursors. One common method includes the reaction of phenoxymethyl chloride with thiadiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thiadiazole Derivatives

a. 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid (CAS: 78875-63-5)

- Structure : Features a phenyl group at position 4 and a carboxylic acid at position 4.

- Molecular Formula : C9H6N2O2S; Molecular Weight : 206.22 g/mol .

- Comparison: The absence of the phenoxymethyl group reduces polarity (lower PSA inferred) and lipophilicity (lower LogP expected). The phenyl group is purely hydrophobic, whereas the phenoxymethyl substituent in the target compound enhances solubility via its ether oxygen.

b. 5-p-Tolyl-1,2,3-thiadiazole-4-carboxylic Acid

Thiazole Derivatives

Thiazoles (one sulfur, one nitrogen) differ from thiadiazoles (one sulfur, two nitrogens) in electronic properties and hydrogen-bonding capacity.

a. 5-Methyl-2-(4-Trifluoromethylphenyl)thiazole-4-carboxylic Acid

- Structure : Thiazole core with a methyl group at position 5 and a trifluoromethylphenyl group at position 2.

- Molecular Formula : C12H9F3N2O2S; Molecular Weight : 306.27 g/mol .

- Comparison :

- The electron-withdrawing CF3 group increases acidity of the carboxylic acid compared to the target compound.

- Thiazole’s reduced nitrogen content may lower metabolic stability compared to thiadiazoles.

b. 5-(Trifluoromethyl)thiazole-4-carboxylic Acid

Other Heterocyclic Analogs

a. 5-(4-Propylphenoxymethyl)furan-2-carboxylic Acid

- Structure: Furan core with a phenoxymethyl group.

- Molecular Formula : C12H12O4; Molecular Weight : 260.29 g/mol .

- Comparison: The furan oxygen is less electronegative than thiadiazole nitrogens, reducing hydrogen-bond acceptor capacity.

b. 4-Methyl-2-phenylthiazole-5-carboxylic Acid

- Structure : Thiazole with methyl and phenyl substituents.

- Molecular Formula: C11H9NO2S; Molecular Weight: 219.26 g/mol .

- Comparison :

- Alkyl and aryl substituents increase hydrophobicity (higher LogP inferred) compared to the target compound.

Research Implications

- Drug Discovery: The phenoxymethyl group’s balance of lipophilicity and polarity makes the target compound a promising scaffold for optimizing pharmacokinetic properties.

- Material Science : The thiadiazole core’s rigidity and electronic properties could be leveraged in designing conductive polymers or sensors.

- Synthetic Chemistry: The carboxylic acid group enables facile derivatization (e.g., amide coupling ), while the phenoxymethyl group offers a handle for further functionalization.

Biologische Aktivität

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid features a thiadiazole ring with a phenoxymethyl substituent at the 5-position and a carboxylic acid functional group at the 4-position. Its molecular formula is , with a molecular weight of 236.25 g/mol. The compound typically appears as a white to off-white solid with a melting point of approximately 171-172 °C.

The biological activity of 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

1. Anticancer Activity:

Research indicates that 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HCT116 (colon cancer) | 3.29 | Growth inhibition |

| H460 (lung cancer) | 10 | Growth inhibition |

| MCF-7 (breast cancer) | 0.28 | Strong antiproliferative activity |

The compound's mechanism involves interaction with tubulin, disrupting microtubule dynamics, which is crucial for cell division .

2. Antimicrobial Activity:

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The presence of the phenoxymethyl group enhances its ability to penetrate bacterial membranes, making it effective in inhibiting bacterial growth .

3. Other Biological Activities:

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid has been explored for additional biological activities, including anti-inflammatory and anti-diabetic effects. Studies suggest that its derivatives may also exhibit antiviral properties, although further research is needed to fully elucidate these effects .

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiadiazole derivatives, including 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid:

- A study evaluated the cytotoxic properties of various thiadiazole derivatives, revealing that modifications in the phenyl ring significantly influenced their anticancer activity. The most active compounds showed IC50 values in the low micromolar range against multiple cancer cell lines .

- Another investigation focused on the structure-activity relationship (SAR) of thiadiazoles, identifying key substituents that enhance biological activity. The findings indicated that compounds with electron-withdrawing groups exhibited improved potency against tumor cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling reactions using carbodiimide-based catalysts (e.g., EDCI and HOBt) under controlled pH and temperature. For example, thiazole derivatives are synthesized via cyclocondensation of precursors like substituted phenols and cysteine derivatives in solvents such as acetic acid or DMF. Purification often involves recrystallization from acetic acid-DMF mixtures, with yields optimized by adjusting molar ratios and reaction times .

- Key Steps :

- Precursor activation via carbodiimide coupling.

- Cyclization under reflux conditions (3–5 hours).

- Recrystallization for purity (melting point validation: 121–158°C observed in analogs) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on H NMR for proton environments, C NMR for carbon backbone analysis, and mass spectrometry (MS) for molecular weight verification. Elemental analysis (C, H, N) ensures stoichiometric consistency. Purity is assessed via melting point determination and HPLC for residual solvent/impurity detection .

- Example : In thiazole-4-carboxylic acid derivatives, H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while carbonyl signals appear at δ 165–170 ppm in C NMR .

Q. What biological activities have been reported for this compound?

- Methodological Answer : The compound’s bioactivity is often evaluated through enzyme inhibition assays (e.g., AMPK, GSK-3β) and cytotoxicity screens (e.g., anticancer activity via MTT assays). Derivatives show promise as antiproliferative agents, with IC values reported in low micromolar ranges. Biological testing requires cell-permeable analogs, often achieved by esterifying the carboxylic acid group .

Advanced Research Questions

Q. How can computational models optimize the synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediate stability. For example, ICReDD’s workflow combines computational screening of reaction conditions (solvent, catalyst) with experimental validation, reducing trial-and-error approaches. Machine learning models can prioritize high-yield pathways by training on historical reaction datasets .

- Case Study : Reaction optimization for thiazole derivatives achieved 90% yield by simulating acetic acid reflux conditions and adjusting stoichiometry computationally before lab validation .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and cross-validate with high-resolution MS. For stereoisomers, chiral HPLC or X-ray crystallography clarifies configurations. Elemental analysis discrepancies (<0.3% tolerance) indicate impurities requiring column chromatography .

Q. What are the stability considerations for this compound under varying conditions?

- Methodological Answer : Stability studies under humidity (40–80% RH), temperature (4–40°C), and light exposure are critical. For instance, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid degrade at >60°C, necessitating storage at −20°C. Accelerated stability testing (ICH guidelines) identifies degradation products via LC-MS .

Q. What advanced analytical techniques are used for impurity profiling?

- Methodological Answer : Pharmacopeial standards (e.g., USP) recommend LC-MS/MS for trace impurity detection (≤0.1%). For isomeric byproducts, chiral stationary phases in HPLC resolve enantiomers. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies residual solvents like DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.